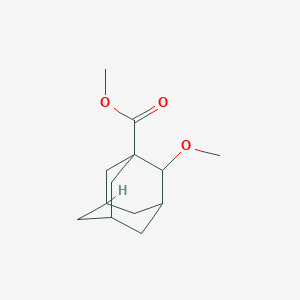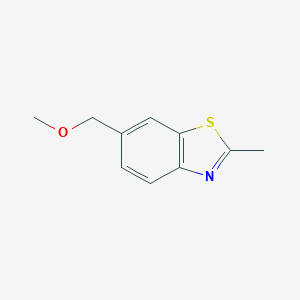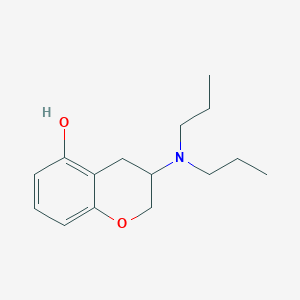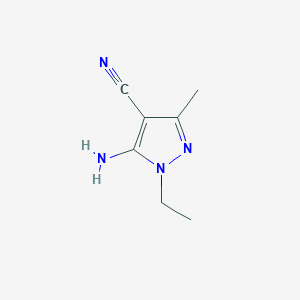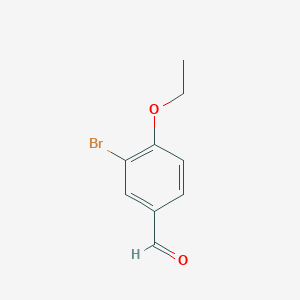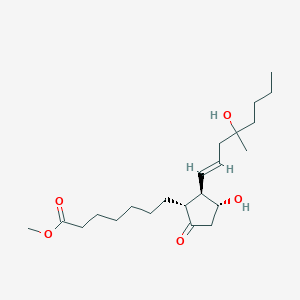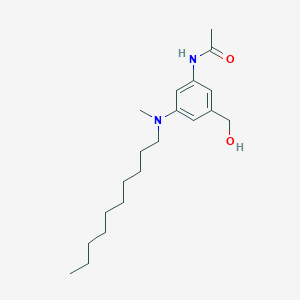
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Vue d'ensemble
Description
The compound 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is a specialized chemical with potential relevance in various fields of chemistry and materials science. Its structure suggests it may exhibit unique physical and chemical properties useful for specific applications.
Synthesis Analysis
Research on related compounds such as 3,5-bis(dimethylamino)benzyl alcohols has demonstrated the feasibility of synthesizing complex molecules with functional groups that can undergo photochemical reactions to produce solvent-incorporated adducts and ethers (Perrotta, R. R., Winter, A., & Falvey, D., 2011). Similar strategies might be applicable for synthesizing the subject compound by carefully selecting starting materials and reaction conditions that favor the formation of desired functional groups.
Molecular Structure Analysis
The detailed molecular structure of similar compounds has been elucidated through computational and crystallographic methods, revealing insights into their geometry, electronic structure, and intermolecular interactions (Kranjc, K. et al., 2012). Such analyses are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions and Properties
Chemical reactions involving benzyl alcohols and their derivatives are diverse, including heterolysis and reactions with alcohols and amines to produce a variety of products, depending on the conditions and reactants used (Brown, J. W., Clack, D. W., & Wilson, D. A., 1988). These reactions highlight the potential versatility of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol in synthetic chemistry.
Physical Properties Analysis
The physical properties of a compound are intimately related to its molecular structure. Studies on similar molecules have provided valuable data on melting points, solubility, and other physical parameters, which are essential for determining the compound's suitability for various applications (Camerman, A. et al., 2005).
Applications De Recherche Scientifique
Intermediates in Biosynthesis : It is related to intermediates in purine nucleotide de novo and thiamine biosynthesis (Mackenzie, Wilson, Shaw, & Ewing, 1988).
Organic Synthesis and Catalysis : Some derivatives of this compound have potential applications in organic synthesis and catalysis (Zhe, 2015); (De, 2002).
Antioxidant Activities : Certain synthesized compounds exhibit in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Benzylating Agent : N-[(N-nitrosobenzylamino) methyl] benzamide can be used as a direct benzylating agent for benzylation of protic materials like ethanol, acetic acid, phenol, and thiols (Ohashi, Terao, & Sekiya, 1978).
Synthesis of Heterocyclic Systems : Methyl 2-acetylamino-3-dimethylaminopropenoate is a versatile reagent in the synthesis of various heterocyclic systems (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).
Anticonvulsant Applications : 2-acetamido-N-benzyl-2-(methoxyamino)acetamides are functionalized amino acid anticonvulsants with molecular features likely responsible for their anticonvulsant activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Cancer Research : ADMB, TPA, and mezerein increase the surface expression of tumor-associated antigens in human breast carcinoma cells, potentially aiding in the diagnosis and treatment of breast cancer (Leon, Gutierrez, Jiang, Estabrook, Waxman, & Fisher, 2005).
Spectroscopy Applications : The synthesized compounds have potential applications in spectroscopy, especially in infrared, ultraviolet absorption, and fluorescence spectroscopy (Yagi, Oomori, & Okazaki, 1969).
Propriétés
IUPAC Name |
N-[3-[decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-4-5-6-7-8-9-10-11-12-22(3)20-14-18(16-23)13-19(15-20)21-17(2)24/h13-15,23H,4-12,16H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFQCJGXLSFQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(C)C1=CC(=CC(=C1)NC(=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146160 | |
| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |
CAS RN |
103955-90-4 | |
| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103955904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



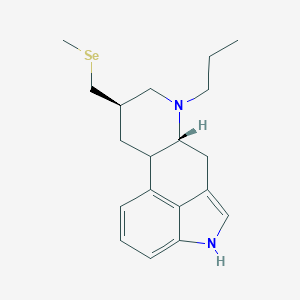
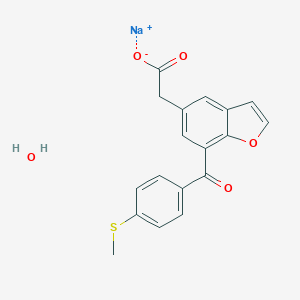
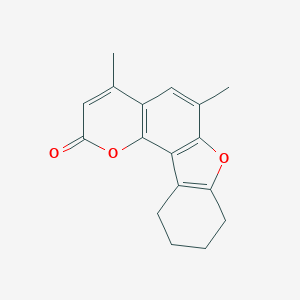
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)

